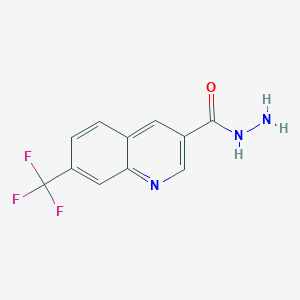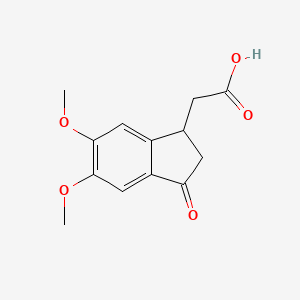
(5,6-Dimethoxy-3-oxo-2,3-dihydro-1h-inden-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a unique structure with a dimethoxy-substituted indanone core and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indanone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
科学研究应用
2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.
Gene Expression: Modulating gene expression to influence cellular processes such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure with chlorine substituents instead of methoxy groups.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid: Similar structure with fluorine substituents instead of methoxy groups.
Uniqueness
2-(5,6-Dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
36286-18-7 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
2-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
InChI |
InChI=1S/C13H14O5/c1-17-11-5-8-7(4-13(15)16)3-10(14)9(8)6-12(11)18-2/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
FRIJVUYNWCZXTJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=O)CC(C2=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



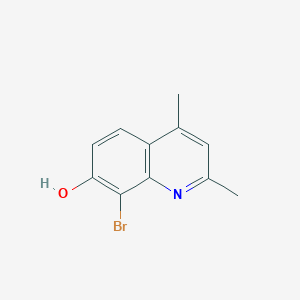
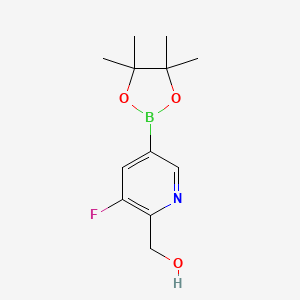

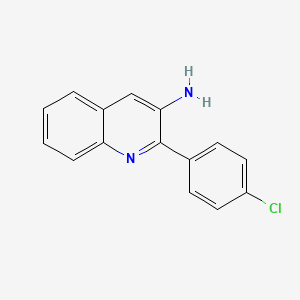
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)
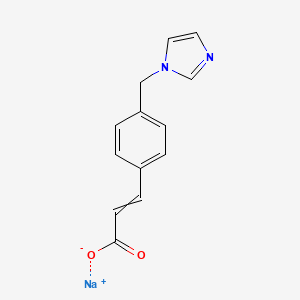
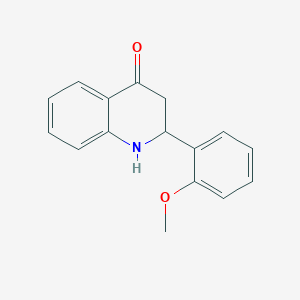

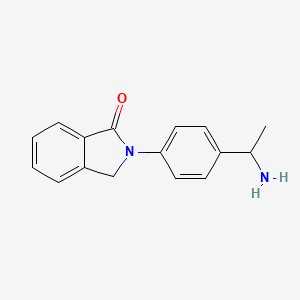
![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)
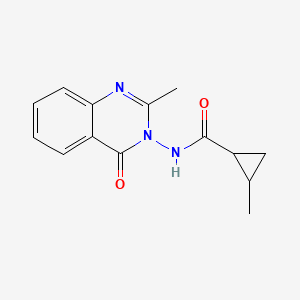
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)
